![molecular formula C10H8N2S B1312264 Quinoline-4-carbothioamide CAS No. 74585-98-1](/img/structure/B1312264.png)
Quinoline-4-carbothioamide
Overview
Description
Quinoline-4-carbothioamide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Synthesis Analysis
Quinoline-4-carbothioamide can be synthesized through various methods. Transition metal-catalyzed synthetic methods have been dominant for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds . A specific synthesis method for Quinoline-4-carbothioamide was not found in the search results.Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C 9 H 7 N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Scientific Research Applications
Medicinal Chemistry: Anticancer Potential
Quinoline-4-carbothioamide derivatives have been identified as potent agents against various cancers. For instance, certain quinoline-based compounds are reported to exhibit significant anti-cancer activity against breast, lung, and CNS tumors . The structural flexibility of quinoline allows for the synthesis of numerous derivatives, enhancing their bioactivity and therapeutic potential.
Synthetic Organic Chemistry: Green Synthesis
The synthesis of quinoline derivatives, including Quinoline-4-carbothioamide, has seen advancements in greener and more sustainable chemical processes . Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are being employed to minimize environmental impact.
Pharmacology: Drug Design
Quinoline motifs are central to drug design due to their broad spectrum of biological activities. Quinoline-4-carbothioamide, in particular, can be functionalized to enhance its pharmacological properties, opening new avenues for drug development .
Organic Synthesis: Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction is a synthetic method used to construct quinoline derivatives. This reaction involves the cycloaddition of hydrazonized alkene to form quinoline motifs, showcasing the versatility of Quinoline-4-carbothioamide in organic synthesis .
Regiochemical Control: Cyclisation Processes
Research has demonstrated the ability to achieve complete regiochemical control of cyclisation from Quinoline-4-carbothioamide intermediates. This precision in chemical reactions is crucial for the synthesis of specific heterocyclic compounds with desired properties .
Mechanism of Action
Target of Action
Quinoline-4-carbothioamide primarily targets the translation elongation factor 2 (PfEF2) . This protein plays a crucial role in protein synthesis, making it a key target for inhibiting the growth and proliferation of cells .
Mode of Action
The compound interacts with its target, PfEF2, by inhibiting its function . This inhibition disrupts the normal process of protein synthesis within the cell, leading to a halt in cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by Quinoline-4-carbothioamide is the protein synthesis pathway . By inhibiting PfEF2, the compound disrupts this pathway, leading to a decrease in protein production. This can have downstream effects on various cellular processes that rely on these proteins .
Pharmacokinetics
These factors can impact the bioavailability of the compound, affecting its efficacy and duration of action .
Result of Action
The inhibition of PfEF2 and the subsequent disruption of protein synthesis result in a halt in cell growth and proliferation . This makes Quinoline-4-carbothioamide a potential candidate for the development of treatments against diseases characterized by uncontrolled cell growth, such as cancer .
Future Directions
properties
IUPAC Name |
quinoline-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBYCKKBOIJRTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418750 | |
Record name | quinoline-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-4-carbothioamide | |
CAS RN |
74585-98-1 | |
Record name | quinoline-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of (3aS,4R)-4-cyano-1,2,3,3а,4,5-hexahydro-1Н-pyrrolo[1,2-а]quinoline-4-carbothioamide?
A1: Unfortunately, the provided research article [] focuses primarily on the technological aspects of pilot production for (3aS,4R)-4-cyano-1,2,3,3а,4,5-hexahydro-1Н-pyrrolo[1,2-а]quinoline-4-carbothioamide and does not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data.
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